N'-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)-1H-benzimidazole-6-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)-1H-benzimidazole-6-carbohydrazide is a complex organic compound that belongs to the class of hydrazones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazones .
Wissenschaftliche Forschungsanwendungen
N’-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)-1H-benzimidazole-6-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.
Medicine: Shows promise in anticancer research due to its cytotoxic properties against various cancer cell lines.
Wirkmechanismus
The mechanism of action of N’-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, leading to apoptosis in cancer cells. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- N-Methyl-4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}benzenesulfonamide
- 4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide
Uniqueness
N’-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)-1H-benzimidazole-6-carbohydrazide stands out due to its unique structural features, which confer distinct biological activities. Its ability to form stable metal complexes and its diverse reactivity profile make it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C16H11N5O2 |
---|---|
Molekulargewicht |
305.29 g/mol |
IUPAC-Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C16H11N5O2/c22-15(9-5-6-12-13(7-9)18-8-17-12)21-20-14-10-3-1-2-4-11(10)19-16(14)23/h1-8,19,23H,(H,17,18) |
InChI-Schlüssel |
SACVSSCEYUNMDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC4=C(C=C3)N=CN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.